6-Methoxynaphthylglyoxal hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxynaphthylglyoxal hydrate is a chemical compound with the molecular formula C13H12O4 and a molecular weight of 232.23 g/mol . It is commonly used in biochemical research, particularly in the field of proteomics . The compound is known for its unique structure, which includes a naphthalene ring substituted with a methoxy group and a glyoxal moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxynaphthylglyoxal hydrate typically involves the reaction of 6-methoxy-2-naphthyl ethanone with a catalyst in an organic solvent . Common catalysts used in this reaction include cuprous chloride and cuprous iodide, while solvents such as dimethyl sulfoxide and 1,4-dioxane are employed . The reaction is carried out under controlled conditions to ensure safety and stability, with oxygen or air used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Recrystallization techniques using solvents like ethyl acetate, absolute ethyl alcohol, and methanol are employed to refine the product .
Chemical Reactions Analysis
Types of Reactions
6-Methoxynaphthylglyoxal hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the glyoxal moiety to an alcohol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Methoxynaphthylglyoxal hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is employed in proteomics research to study protein interactions and modifications.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methoxynaphthylglyoxal hydrate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter protein function. This property makes it valuable in studying protein interactions and modifications in biochemical research .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-naphthaldehyde: Similar in structure but lacks the glyoxal moiety.
6-Methoxy-1-naphthylamine: Contains an amine group instead of the glyoxal moiety.
6-Methoxy-2-naphthoic acid: Features a carboxylic acid group in place of the glyoxal moiety.
Uniqueness
6-Methoxynaphthylglyoxal hydrate is unique due to its glyoxal moiety, which allows it to participate in specific chemical reactions and interactions that other similar compounds cannot. This uniqueness makes it particularly valuable in proteomics research and other scientific applications .
Biological Activity
6-Methoxynaphthylglyoxal hydrate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
This compound is a derivative of naphthalene and glyoxal, characterized by a methoxy group attached to the naphthalene ring. Its structure can be represented as follows:
This compound exhibits properties typical of glyoxals, which are known for their reactivity and ability to form adducts with various biomolecules.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
-
Antioxidant Activity :
- The compound has shown significant antioxidant properties, which are crucial in mitigating oxidative stress in cells. In vitro studies have demonstrated its ability to scavenge free radicals effectively.
-
Anti-inflammatory Effects :
- Research indicates that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This suggests potential applications in treating inflammatory diseases.
- Antimicrobial Properties :
-
Cytotoxicity Against Cancer Cells :
- The compound has been investigated for its cytotoxic effects on cancer cell lines. It appears to induce apoptosis in certain cancer cells, making it a candidate for further research in cancer therapeutics.
Table 1: Biological Activities of this compound
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Antioxidant Activity : In a controlled experiment involving human dermal fibroblasts, the compound was shown to significantly reduce oxidative stress markers after exposure to hydrogen peroxide . The results indicated a dose-dependent response, highlighting its potential as an antioxidant agent.
- Cancer Research : A recent study evaluated the cytotoxic effects of this compound on breast cancer cell lines. The findings suggested that the compound induced apoptosis via the mitochondrial pathway, with an IC50 value indicating effective concentration levels for therapeutic use .
- Antimicrobial Testing : In vitro assays demonstrated that this compound inhibited the growth of pathogenic bacteria such as Staphylococcus aureus and E. coli. These results support its potential application as a natural preservative or therapeutic agent against bacterial infections .
Properties
IUPAC Name |
2-(6-methoxynaphthalen-1-yl)-2-oxoacetaldehyde;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3.H2O/c1-16-10-5-6-11-9(7-10)3-2-4-12(11)13(15)8-14;/h2-8H,1H3;1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFAHRRUWMTAQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC=C2)C(=O)C=O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656970 |
Source
|
Record name | (6-Methoxynaphthalen-1-yl)(oxo)acetaldehyde--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1172293-10-5 |
Source
|
Record name | (6-Methoxynaphthalen-1-yl)(oxo)acetaldehyde--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.